1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Overview
Description
1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used in peptide synthesis as a protective group for the amino group . The Boc group prevents unwanted side reactions during the synthesis process, allowing for more precise control over the reaction .
Biochemical Pathways
The compound “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” may be involved in peptide synthesis pathways, given the presence of the Boc group . The Boc group can be removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation .
Pharmacokinetics
The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature degradation .
Result of Action
The primary result of the action of “this compound” is likely the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, the compound can help ensure that peptide bond formation occurs at the correct locations .
Action Environment
The action of “this compound” is influenced by the reaction conditions, particularly the pH. The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment plays a crucial role in determining the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted reactions during peptide synthesis. This interaction ensures the selective formation of peptide bonds, making it an essential tool in the synthesis of complex peptides and proteins .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes involved in signal transduction. Additionally, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, affecting the overall function and behavior of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity. For example, it can inhibit proteases by forming stable complexes with their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can induce changes in gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound may result in alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical reactions and its impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall effectiveness and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its impact on overall cellular function .
Biological Activity
1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid, a compound with the molecular formula C13H23NO4, is notable for its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological implications based on diverse research findings.
- Molecular Formula : C13H23NO4
- Molecular Weight : 253.33 g/mol
- CAS Number : 2098051-42-2
The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The cyclobutane structure contributes to its unique steric and electronic properties, influencing its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the cyclobutane core through cyclization reactions.
- Introduction of the Boc protecting group to the amino functionality.
- Carboxylation to yield the final product.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains.
- Antitumor Activity : Certain analogs have been studied for their potential in inhibiting tumor growth and proliferation.
- Enzyme Inhibition : Compounds with similar functional groups can act as inhibitors for specific enzymes, which may be relevant in therapeutic contexts.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Various amino acid derivatives | Inhibition of bacterial growth |
Antitumor | Amino acid analogs | Reduced tumor cell proliferation |
Enzyme Inhibition | Similar structural compounds | Competitive inhibition in enzyme assays |
Case Studies
-
Antimicrobial Efficacy
A study conducted on a series of Boc-protected amino acids demonstrated that certain compounds exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The presence of the cyclobutane moiety was suggested to enhance membrane penetration, thereby increasing efficacy. -
Antitumor Potential
In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. -
Enzyme Interaction Studies
Research involving enzyme assays indicated that similar compounds could act as inhibitors for proteases involved in cancer progression. The binding affinity was measured using IC50 values, demonstrating promising results for further development.
Properties
IUPAC Name |
3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(4,5)7-13/h6-8H2,1-5H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFVPBQEHWJFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CNC(=O)OC(C)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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